N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity
The compound N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O3S, with a molecular weight of approximately 366.46 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.
Structural Representation
Component | Description |
---|---|
Molecular Formula | C18H22N4O3S |
Molecular Weight | 366.46 g/mol |
Functional Groups | Sulfonamide, Dihydrobenzo[dioxine], Pyridazine |
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through multiple pathways:
- Mechanism of Action : These compounds often target specific kinases or enzymes involved in tumor growth and proliferation.
- Case Study : A study focused on a series of sulfonamide derivatives demonstrated that they could inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range, suggesting potential efficacy in cancer therapy .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound may exhibit similar activities:
- In vitro Studies : Various sulfonamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings .
- Mechanism : The mechanism typically involves inhibition of bacterial folate synthesis, critical for DNA replication.
Anti-inflammatory Effects
Recent studies suggest that compounds with similar structures may also possess anti-inflammatory properties:
- Research Findings : A derivative was found to inhibit nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key points include:
- Pyridazine Ring : Modifications on the pyridazine moiety can enhance binding affinity to target proteins.
- Sulfonamide Group : The presence of the sulfonamide group is essential for maintaining biological activity against various targets.
Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-14-2-5-19(22-21-14)23-8-6-15(7-9-23)13-20-28(24,25)16-3-4-17-18(12-16)27-11-10-26-17/h2-5,12,15,20H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLIGXPODOQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.